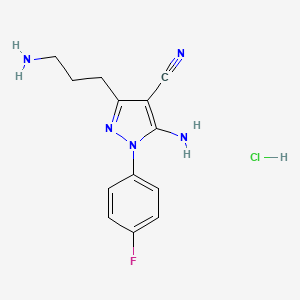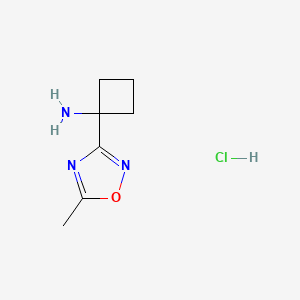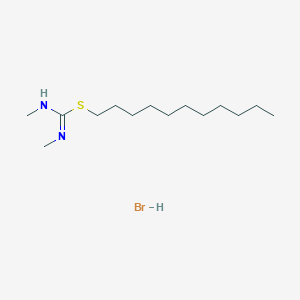
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a chemical compound that is used in scientific research . It exhibits unique properties, enabling its application in various fields such as organic synthesis and material science.
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” contains a total of 38 bonds; 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 301.3 . The IUPAC name for this compound is “(3-bromo-4-methylphenoxy) (tert-butyl)dimethylsilane” and its Inchi Code is "1S/C13H21BrOSi/c1-10-7-8-11 (9-12 (10)14)15-16 (5,6)13 (2,3)4/h7-9H,1-6H3" .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Chemistry
One area where (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is used is in catalysis and synthetic chemistry. For instance, in a study by Demircan (2014), related compounds were utilized in palladium-catalyzed intra/intermolecular cascade cross-couplings, which are critical in producing complex organic structures (Demircan, 2014).
Nanoparticle Fabrication and Photonic Applications
The compound is also significant in the field of nanotechnology and photonics. Fischer et al. (2013) discussed the use of related compounds in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These are crucial for developing advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Molecular Electronics
In molecular electronics, Stuhr-Hansen et al. (2005) identified that simple and accessible aryl bromides, similar to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane, serve as useful building blocks for thiol end-capped molecular wires. This highlights its importance in the synthesis of materials for electronic applications (Stuhr-Hansen et al., 2005).
Organic Optoelectronic Applications
Hu et al. (2013) demonstrated the use of related compounds in the synthesis of organic optoelectronic devices like organic light-emitting devices (OLEDs). The study emphasizes the role of such compounds in developing new materials for optoelectronic applications (Hu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBPSFFWSZBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1372302.png)

![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)


![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)


![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)


